1-Methylcyclohexane-1,2-diol
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Overview
Description
1-Methylcyclohexane-1,2-diol is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.1849 . It is a stereoisomer of 1-methyl-1,2-cyclohexanediol, specifically the trans-isomer, meaning the hydroxyl groups are on opposite sides of the cyclohexane ring . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
1-Methylcyclohexane-1,2-diol can be synthesized through several methods. One common method involves the hydrogenation of lignin-based phenolics and diaryl ethers using supported metal catalysts . Another method includes the stereoselective synthesis from cyclohexene, which involves the transformation of cyclohexene into trans-2-bromocyclohexanol, followed by the formation of an epoxide and subsequent opening of the epoxide . Industrial production methods often involve the use of high-pressure hydrogenation and specific catalysts to achieve high selectivity and yield .
Chemical Reactions Analysis
1-Methylcyclohexane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, bromine, and various catalysts . For example, the compound can be oxidized to form 1,2-cyclohexanedione, or it can be reduced to form cyclohexanol . Substitution reactions can lead to the formation of different cyclohexane derivatives depending on the reagents and conditions used .
Scientific Research Applications
1-Methylcyclohexane-1,2-diol has several applications in scientific research. It is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds . In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the study of enzyme mechanisms and metabolic pathways. Industrially, it is used in the production of polymers and as a solvent in various chemical processes .
Mechanism of Action
The mechanism of action of 1-Methylcyclohexane-1,2-diol involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, participating in redox reactions that alter the oxidation state of other molecules . It can also form hydrogen bonds with other molecules, influencing their structure and reactivity. The specific pathways involved depend on the context in which the compound is used, such as in enzymatic reactions or chemical synthesis .
Comparison with Similar Compounds
1-Methylcyclohexane-1,2-diol can be compared with other similar compounds, such as 1-methylcyclohexane-cis-1,2-diol and 1-methyl-1,2-cyclohexanediol . The trans-isomer is unique in its stereochemistry, which can influence its reactivity and interactions with other molecules. For example, the trans-isomer may have different physical properties, such as melting point and solubility, compared to the cis-isomer . Other similar compounds include 1-methylcyclohexanol and 1-methylcyclohexanone, which have different functional groups and reactivity .
Properties
CAS No. |
19534-08-8 |
---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(1R,2R)-1-methylcyclohexane-1,2-diol |
InChI |
InChI=1S/C7H14O2/c1-7(9)5-3-2-4-6(7)8/h6,8-9H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
IOZFUGDROBQPNP-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@]1(CCCC[C@H]1O)O |
SMILES |
CC1(CCCCC1O)O |
Canonical SMILES |
CC1(CCCCC1O)O |
52718-65-7 6296-84-0 |
|
Synonyms |
rel-2-Methyl-1α*,2β*-cyclohexanediol |
Origin of Product |
United States |
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